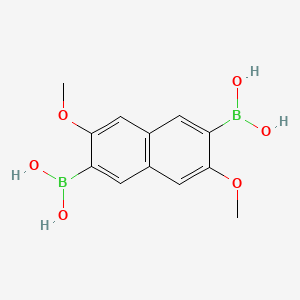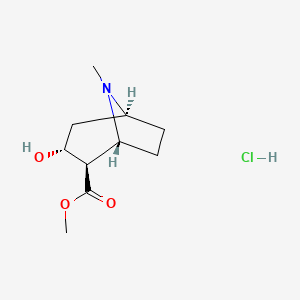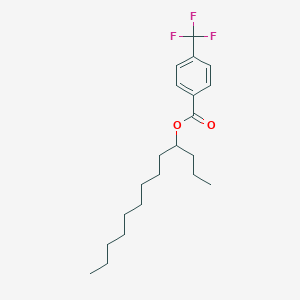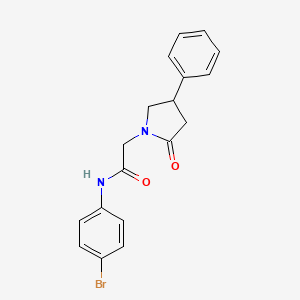![molecular formula C17H15IO4 B13408702 [4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester](/img/structure/B13408702.png)
[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester is an organic compound with a complex structure that includes a formyl group, an iodophenyl group, and an acetic acid methyl ester moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester typically involves multiple steps, starting with the preparation of the iodophenyl intermediate. One common method includes the iodination of a phenylacetic acid derivative, followed by the introduction of the formyl group through a formylation reaction. The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products
Oxidation: Produces [4-(2-Carboxybenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester.
Reduction: Produces [4-(2-Hydroxybenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester.
Substitution: Produces various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of [4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodophenyl group may also participate in halogen bonding, influencing molecular recognition and binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [4-(2-Formylbenzyloxy)-3-bromophenyl]acetic Acid Methyl Ester
- [4-(2-Formylbenzyloxy)-3-chlorophenyl]acetic Acid Methyl Ester
- [4-(2-Formylbenzyloxy)-3-fluorophenyl]acetic Acid Methyl Ester
Uniqueness
[4-(2-Formylbenzyloxy)-3-iodophenyl]acetic Acid Methyl Ester is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and physical properties compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions and reactivity, making it a valuable compound for specific applications in research and industry.
Eigenschaften
Molekularformel |
C17H15IO4 |
|---|---|
Molekulargewicht |
410.20 g/mol |
IUPAC-Name |
methyl 2-[4-[(2-formylphenyl)methoxy]-3-iodophenyl]acetate |
InChI |
InChI=1S/C17H15IO4/c1-21-17(20)9-12-6-7-16(15(18)8-12)22-11-14-5-3-2-4-13(14)10-19/h2-8,10H,9,11H2,1H3 |
InChI-Schlüssel |
MPYIWUWCXVMJCH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2C=O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


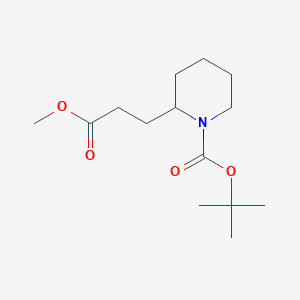
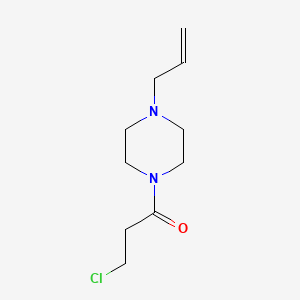

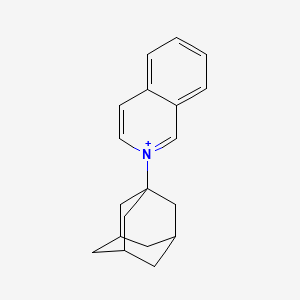

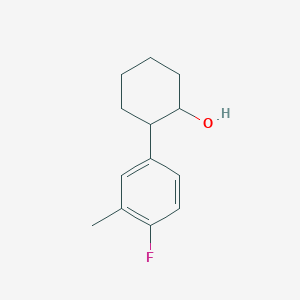
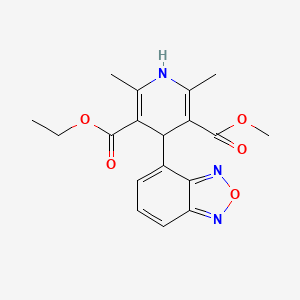
![[(8S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] heptanoate](/img/structure/B13408674.png)
